Rubijervine - 79-58-3

Rubijervine

Catalog Number: EVT-13921311
CAS Number: 79-58-3
Molecular Formula: C27H43NO2
Molecular Weight: 413.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rubijervine is a natural product found in Veratrum dahuricum, Veratrum album, and other organisms with data available.
Source and Classification

Rubijervine is extracted from various species of the Veratrum genus, which are commonly found in temperate regions. These plants are known for their toxic properties, attributed to the presence of alkaloids like rubijervine. The classification of rubijervine falls under the category of steroid alkaloids, which are characterized by a steroid backbone and nitrogen-containing functional groups. The structural complexity and biological relevance of these compounds make them a subject of extensive research in pharmacology and toxicology.

Synthesis Analysis

Methods

The synthesis of rubijervine can be achieved through several methods, primarily involving extraction from plant sources. Traditional methods include:

  • Solvent Extraction: Utilizing organic solvents such as methanol or ethanol to extract alkaloids from dried plant material.
  • Column Chromatography: Following extraction, column chromatography is employed to purify rubijervine from other alkaloids present in the extract.

Recent advances in biosynthetic pathway elucidation have also been explored, particularly focusing on the enzymatic processes involved in the biosynthesis of steroid alkaloids in Veratrum species .

Technical Details

The extraction process typically involves grinding the plant material and soaking it in a solvent. The mixture is then filtered, and the solvent is evaporated to yield crude extracts. Further purification through techniques like High-Performance Liquid Chromatography (HPLC) can isolate rubijervine effectively.

Molecular Structure Analysis

Structure

Rubijervine features a complex steroid structure with multiple ring systems and functional groups that contribute to its biological activity. The specific arrangement of atoms includes:

  • A tetracyclic core typical of steroid compounds.
  • A nitrogen atom integrated into its structure, characteristic of alkaloids.

Data

The molecular structure can be represented as follows:

Rubijervine C27H43NO2\text{Rubijervine }C_{27}H_{43}NO_2

The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly ion channels.

Chemical Reactions Analysis

Rubijervine undergoes various chemical reactions that can alter its pharmacological properties. Key reactions include:

  • Hydrolysis: Involving the cleavage of bonds by water, which may affect its solubility and bioavailability.
  • Oxidation: Potentially leading to the formation of more reactive species that can interact with biological macromolecules.

These reactions are significant when considering the stability and efficacy of rubijervine in therapeutic applications.

Mechanism of Action

Rubijervine primarily exerts its effects through modulation of sodium channels, particularly those involved in cardiac function. The mechanism involves:

  1. Binding to Sodium Channels: Rubijervine selectively inhibits specific sodium channel subtypes.
  2. Alteration of Ion Flow: By blocking these channels, it affects depolarization and repolarization phases in cardiac action potentials.

Studies have shown that rubijervine inhibits sodium channel subtype rNaV1.4 with an IC50 value indicating its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Rubijervine exhibits a melting point indicative of its crystalline nature.
  • Solubility: It shows variable solubility in polar and non-polar solvents, affecting its extraction and formulation.

Chemical Properties

  • Stability: The compound is relatively stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of functional groups, influencing its biological interactions.

Relevant data on these properties are essential for understanding how rubijervine behaves in biological systems and its potential therapeutic applications.

Applications

Rubijervine has several scientific uses, primarily due to its pharmacological properties:

  • Cardiovascular Research: Its ability to modulate sodium channels makes it a valuable compound for studying cardiac arrhythmias and other heart-related conditions.
  • Pharmacological Studies: Investigated for potential therapeutic roles in managing hypertension and other cardiovascular diseases due to its effects on ion channels .
Biosynthesis and Metabolic Pathways of Rubijervine

Steroid Alkaloid Biosynthesis in Veratrum Species

Cholesterol as a Precursor in Jerveratrum-Type Alkaloid Synthesis

Rubijervine, a solanidane-type steroidal alkaloid (22,26-epiminocholestane skeleton), originates from cholesterol through conserved mevalonate pathway reactions. Cholesterol provides the tetracyclic backbone and C8H17 side chain essential for Veratrum alkaloid biosynthesis. The initial steps involve the conversion of cholesterol to verazine—a pivotal branching point for jerveratrum-type alkaloids like rubijervine and cyclopamine. This transformation requires three cytochrome P450 (CYP450)-mediated oxidations and a transamination step, positioning verazine as the first nitrogen-containing intermediate in the pathway [2] [3] [7]. Isotopic tracer studies confirm cholesterol’s C27 skeleton is retained intact in rubijervine, with structural modifications occurring at C-22/C-26 for ring closure and nitrogen incorporation [1] [10].

Table 1: Cholesterol-Derived Precursors in Rubijervine Biosynthesis

PrecursorStructural FeaturesRole in Pathway
CholesterolΔ5-3β-ol, C8 side chainPrimary backbone donor
Verazine22,26-epiminocholestane scaffoldFirst nitrogen-containing intermediate
IsorubijervineC-22 epimer of rubijervineDirect precursor to rubijervine

Enzymatic Cascades Involving Cytochrome P450s and Transaminases

The enzymatic conversion of cholesterol to rubijervine involves spatially coordinated CYP450s and transaminases:

  • CYP450s: Three sequential oxidations modify cholesterol’s core structure. CYP76A2 catalyzes C-22 hydroxylation, enabling nucleophilic attack at C-26. CYP90G1 mediates C-26 oxidation to an aldehyde intermediate—a critical step for nitrogen incorporation [2] [4] [10].
  • Transaminases: A γ-aminobutyrate transaminase (GABAT) facilitates transamination at C-26, replacing the aldehyde oxygen with nitrogen from L-arginine. This forms the 22,26-epimino bridge characteristic of rubijervine. Deuterium-labeling studies confirm the elimination of two hydrogen atoms from C-26 during this process, supporting a transamination mechanism over direct nucleophilic displacement [10].
  • Reductases/Isomerases: Final steps involve NADPH-dependent reduction and isomerization to establish rubijervine’s stereochemistry [1] [2].

Role of Cunninghamella echinulata in Microbial Biotransformation

While not a native producer, the fungus Cunninghamella echinulata (ATCC 9245) biotransforms rubijervine via targeted hydroxylations. Key reactions include:

  • C-11α Hydroxylation: Converts rubijervine to 11α-hydroxy rubijervine, mimicking mammalian metabolic modifications [1].
  • Ring B Modifications: Hydroxylates C-7β or C-9α positions, altering alkaloid polarity without cleaving the epimino group [1] [4].These transformations demonstrate microbial systems’ utility in generating structural analogs for pharmacological studies and pathway elucidation.

Transcriptomic Insights into Rubijervine Biosynthetic Gene Clusters

RNA-Seq Analysis of Veratrum californicum Subterranean Organs

Subterranean organs (roots, rhizomes, bulbs) exhibit 20-fold higher rubijervine accumulation than aerial tissues, correlating with tissue-specific gene expression. Transcriptome profiling using the Haystack algorithm identified 3,219 contigs matching this expression pattern. Key findings include:

  • Dominant CYP450 Expression: 68% of contigs with subterranean-enriched expression encode CYP450s (e.g., CYP76A2, CYP90G1) or redox partners like cytochrome P450 oxidoreductase (POR) [2].
  • Cholesterol Trafficking Genes: Upregulated NSDHL (sterol dehydrogenase) and SC5DL (lathosterol oxidase) enhance cholesterol flux from cycloartenol [2] [4].

Table 2: Subterranean-Enriched Genes in V. californicum Transcriptomes

Gene IDPredicted FunctionFold Change (Root vs. Leaf)
CYP90G1C-26 cholesterol oxidase18.7
GABATC-26 transaminase15.2
CYP76A2C-22 cholesterol hydroxylase12.9
bHLH13Alkaloid pathway regulator9.8

Co-Expression Patterns of P450 Enzymes and Regulatory Genes

Co-expression analysis reveals tightly linked gene modules:

  • Core Biosynthetic Cluster: CYP76A2, CYP90G1, and GABAT show Pearson correlation coefficients >0.95 across tissues, indicating coordinated regulation [2] [4].
  • Transcription Factors (TFs): ERF1A (ethylene-responsive factor) and bHLH13 (basic helix-loop-helix) co-express with CYP76AH1 (side-chain modifier). ERF1A knockdown reduces rubijervine yield by 70%, confirming its regulatory role [4].
  • Conservation Across Species: V. maackii and V. nigrum share 83% co-expression network homology despite divergent alkaloid profiles, suggesting evolutionary conservation of core rubijervine pathway genes [4].

Properties

CAS Number

79-58-3

Product Name

Rubijervine

IUPAC Name

(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

InChI

InChI=1S/C27H43NO2/c1-15-5-8-22-16(2)25-23(28(22)14-15)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h6,15-16,18-25,29-30H,5,7-14H2,1-4H3/t15-,16+,18-,19+,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1

InChI Key

AANKDJLVHZQCFG-KVHNBARJSA-N

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(C(CC5C4CC=C6C5(CCC(C6)O)C)O)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)O)C)C

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